9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-

Descripción general

Descripción

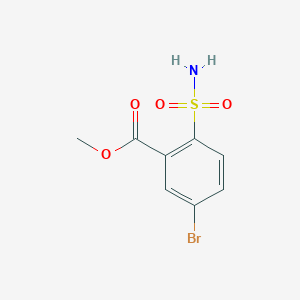

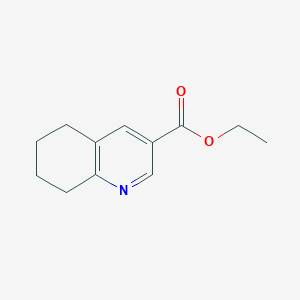

9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-, also known as 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene, is a key intermediate in the synthesis of 9,10-dimethyl-9,10-ethanoanthracene-fused heterocycles such as diazoles and quinoxalines . These compounds have potential applications in organic optoelectronics .

Synthesis Analysis

The synthesis of 9,10-dimethyl-9,10-ethanoanthracene-based diazoles and quinoxalines involves the use of 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene as a key intermediate . This compound can be synthesized from 9,10-dihydro-9,10-ethanoanthracene .Molecular Structure Analysis

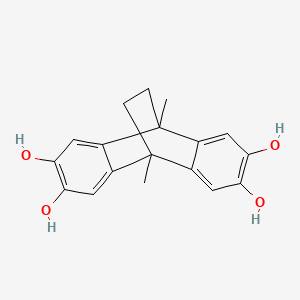

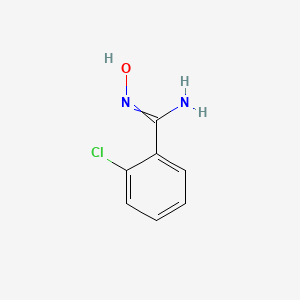

The molecule adopts a butterfly-shaped roof structure with pseudo-C2v symmetry . The two aromatic rings form a dihedral angle of 130.61 (4) degrees .Chemical Reactions Analysis

The combination of 9,10-dimethyl-9,10-ethanoanthracene with four amino groups provides access to target molecules . Multi-fold amination methodology derived from polyhalogen polyaromatics is often used to construct precursors for heterocycles .Aplicaciones Científicas De Investigación

Host-Guest Chemistry

Research has shown that derivatives of 9,10-Ethanoanthracene exhibit remarkable host capabilities for various guest molecules through recrystallization processes. Barton et al. (2023) explored the complementary host behavior of three anthracenyl-derived roof-shaped compounds, including dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate, for pyridine and methylpyridines, demonstrating their potential in selective guest inclusion and molecular recognition B. Barton, M. Caira, U. Senekal, E. Hosten, 2023.

Materials Science

In the realm of materials science, 9,10-Ethanoanthracene derivatives have been employed in the synthesis of intrinsically microporous polyimides with promising applications in gas separation. Ma and Pinnau (2018) synthesized ethanoanthracene-based dianhydrides used to prepare polyimides displaying high surface areas and gas permeabilities, underscoring the material's utility in enhancing gas separation technologies Xiaohua Ma, I. Pinnau, 2018.

Polymer Chemistry

In polymer chemistry, the modification of polyesters with bridged anthracene derivatives, including 9,10-dihydro-9,10-bis(hydroxymethyl)-9,10-ethanoanthracene, has been explored to improve physical properties such as glass transition temperatures. Klanderman and Faber (1968) demonstrated that these modifications could significantly enhance the thermal properties of polyesters, pointing to the potential for creating advanced materials with tailored characteristics B. H. Klanderman, J. W. Faber, 1968.

Molecular Electronics

Additionally, the synthesis of anthracenetetra(thioacetate) derivatives from 9,10-dimethyl-2,3,6,7-anthracenetetraol has opened avenues in molecular electronics and conducting metal-organic frameworks. Hu et al. (2016) reported the synthesis of these derivatives, highlighting their potential application in creating conducting pathways for electronic devices Huaiyuan Hu, Mayank Pratap Singh, Garima Singh Baghel, Gregory W. Dye, Deidra L. Gerlach, T. Vaid, 2016.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-17-3-4-18(2,11-7-15(21)13(19)5-9(11)17)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNBAVAJAVJLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C3=CC(=C(C=C31)O)O)(C4=CC(=C(C=C24)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)

![3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3333201.png)

![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333240.png)

![(6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3333254.png)